(2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride
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Overview
Description
(2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a bromophenyl group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-bromobenzaldehyde.
Formation of the Intermediate: The precursor undergoes a series of reactions, including condensation with glycine, to form the intermediate compound.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of (2R)-2-amino-3-(2-bromophenyl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Condensation Reactions: The compound can participate in condensation reactions to form peptide bonds or other linkages.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different amino acid analogs.
Scientific Research Applications
(2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme interactions and protein synthesis.
Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-3-(2-chlorophenyl)propanoic acid hydrochloride
- (2R)-2-amino-3-(2-fluorophenyl)propanoic acid hydrochloride
- (2R)-2-amino-3-(2-iodophenyl)propanoic acid hydrochloride
Uniqueness
The uniqueness of (2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride lies in its specific bromophenyl group, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. This makes it particularly valuable in certain synthetic and medicinal applications.
Properties
Molecular Formula |
C9H11BrClNO2 |
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Molecular Weight |
280.54 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-bromophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10BrNO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |
InChI Key |
BJVZGHXWILEJDD-DDWIOCJRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)N)Br.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)Br.Cl |
Origin of Product |
United States |
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